molecular formula C19H23IN2O B13978107 3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide CAS No. 63123-28-4

3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide

Cat. No.: B13978107
CAS No.: 63123-28-4
M. Wt: 422.3 g/mol
InChI Key: XWMRSYIAYNAIJX-UHFFFAOYSA-M
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Description

3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide is a complex organic compound that belongs to the class of benzoxazolinium salts. This compound is characterized by its unique structure, which includes a benzoxazolinium core substituted with an ethyl group and a vinyl linkage to a pyrrole ring. The presence of the iodide ion as a counterion adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide typically involves a multi-step process:

    Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Ethyl Group: The benzoxazole core is then subjected to alkylation with ethyl halides in the presence of a base to introduce the ethyl group.

    Vinyl Linkage Formation: The next step involves the formation of the vinyl linkage. This can be achieved through a Heck reaction, where the benzoxazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Pyrrole Ring Introduction: The final step involves the introduction of the pyrrole ring. This can be done through a coupling reaction between the vinyl-substituted benzoxazole and a pyrrole derivative under basic conditions.

    Formation of the Iodide Salt: The final product is obtained by treating the intermediate with an iodide source, such as sodium iodide, to form the benzoxazolinium iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium halides, potassium cyanide, thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazolinium derivatives.

    Substitution: Formation of substituted benzoxazolinium salts.

Scientific Research Applications

3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-ethylpyrrole: Shares the pyrrole ring structure but lacks the benzoxazolinium core.

    Benzoxazolium Salts: Compounds with similar benzoxazolium cores but different substituents.

Uniqueness

3-Ethyl-2-(2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)vinyl)benzoxazolinium iodide is unique due to its combination of a benzoxazolinium core with a vinyl linkage to a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63123-28-4

Molecular Formula

C19H23IN2O

Molecular Weight

422.3 g/mol

IUPAC Name

3-ethyl-2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethenyl]-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C19H23N2O.HI/c1-5-20-14(3)13-16(15(20)4)11-12-19-21(6-2)17-9-7-8-10-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

XWMRSYIAYNAIJX-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC(=C1C)C=CC2=[N+](C3=CC=CC=C3O2)CC)C.[I-]

Origin of Product

United States

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